Formic acid;trifluorosilylmethanol

Description

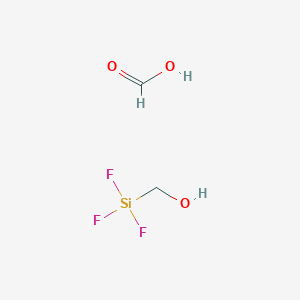

Structure

2D Structure

Properties

CAS No. |

138196-37-9 |

|---|---|

Molecular Formula |

C2H5F3O3Si |

Molecular Weight |

162.14 g/mol |

IUPAC Name |

formic acid;trifluorosilylmethanol |

InChI |

InChI=1S/CH3F3OSi.CH2O2/c2-6(3,4)1-5;2-1-3/h5H,1H2;1H,(H,2,3) |

InChI Key |

JUVHUDQJXHVFIW-UHFFFAOYSA-N |

Canonical SMILES |

C(O)[Si](F)(F)F.C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Trifluorosilyl Methyl Formate and Its Precursors

Synthesis of Key Precursors: (Trifluorosilyl)methanol Architectures

Strategies for the Construction of F₃Si-CH₂-OH Skeletons

The construction of the F₃Si-CH₂-OH framework centers around the formation of the crucial Si-C bond. Two primary hypothetical strategies can be envisioned: the hydrosilylation of formaldehyde (B43269) or the nucleophilic attack on a suitable trifluorosilylmethyl halide.

One potential, though challenging, approach is the hydrosilylation of formaldehyde with trifluorosilane (B87118) (HSiF₃). The hydrosilylation of aldehydes is a known method for forming silicon-carbon bonds and producing silyl-substituted alcohols. The reaction, in principle, would proceed as follows:

HSiF₃ + H₂C=O → F₃Si-CH₂-OH

This reaction would likely require a catalyst, such as a transition metal complex, to facilitate the addition of the Si-H bond across the carbonyl group. However, the high reactivity of formaldehyde and its tendency to polymerize, along with the specific reactivity of trifluorosilane, present significant practical hurdles that would need to be overcome through careful optimization of reaction conditions.

Another theoretical pathway involves a nucleophilic substitution approach. This would entail the synthesis of a halomethyltrifluorosilane (e.g., F₃Si-CH₂-Cl) followed by hydrolysis. The synthesis of the halomethyl precursor could potentially be achieved through the radical halogenation of methyltrifluorosilane, though this would likely be unselective. A more controlled approach might involve the reaction of a trifluorosilyl anion equivalent with a halomethyl ether, followed by cleavage of the ether.

Methodologies for Trifluorosilyl Group Introduction via Hydrosilylation or Nucleophilic Substitution

The introduction of the trifluorosilyl (F₃Si-) group is a critical step. While direct methods for the synthesis of F₃Si-CH₂-OH are not well-established, analogous reactions from organosilicon chemistry can provide insights.

Hydrosilylation , as mentioned, is a powerful tool for forming Si-C bonds. The transition-metal-catalyzed hydrosilylation of alkenes is a major industrial process. cjcatal.comnih.gov For the synthesis of (trifluorosilyl)methanol, the substrate would be formaldehyde. The choice of catalyst is crucial for achieving high selectivity and efficiency. While platinum catalysts like Speier's or Karstedt's catalyst are common, they may have limited functional group tolerance in some cases. cjcatal.com Rhodium-based catalysts have shown improved selectivity in certain hydrosilylation reactions. cjcatal.com

Nucleophilic substitution offers an alternative route. masterorganicchemistry.comyoutube.comyoutube.comchemguide.co.uk This would involve the reaction of a trifluorosilyl nucleophile with an electrophilic source of the "-CH₂-OH" group, or conversely, a nucleophilic source of the hydroxymethyl group with an electrophilic trifluorosilane. For instance, a trifluorosilylmetallic reagent (e.g., F₃Si-Li or F₃Si-MgBr), if successfully generated, could react with formaldehyde. Conversely, a reagent like (iodomethyl)zinc iodide could potentially react with a trifluorosiloxy electrophile, although subsequent conversion to the desired silanol (B1196071) would be necessary. The S_N2 mechanism, a single-step process, is often favored for primary substrates. libretexts.org

Stereoselective Approaches to Chiral Silyl (B83357) Alcohols

The synthesis of chiral molecules bearing a stereogenic silicon atom is a less explored area compared to carbon-centered chirality. cjcatal.com However, methodologies for the asymmetric synthesis of chiral silanes and silyl ethers have been developed and could be conceptually applied to the synthesis of chiral (trifluorosilyl)methanol.

One approach involves the use of chiral ligands in conjunction with metal catalysts during hydrosilylation. Copper hydride (CuH) catalyzed asymmetric conjugate reduction of β-silyl-α,β-unsaturated esters has been shown to produce chiral silanes with high enantioselectivity. nih.gov A similar strategy, employing a chiral catalyst for the hydrosilylation of formaldehyde with trifluorosilane, could potentially lead to enantioenriched (trifluorosilyl)methanol.

Another strategy is based on nucleophilic asymmetric substitution . Studies have shown that the reaction of a dialkoxy prochiral silane (B1218182) with an organolithium compound can produce chiral silanes in good yield. gvsu.edu For example, reacting a prochiral dimenthoxyphenylmethylsilane with nucleophiles has demonstrated selectivity. gvsu.edu This principle could be adapted by using a prochiral trifluorosilyl precursor and a suitable nucleophile to introduce the hydroxymethyl group stereoselectively.

Esterification Chemistry for Formate (B1220265) Ester Formation

Once the precursor (trifluorosilyl)methanol is obtained, the final step is the formation of the formate ester. This is a well-established transformation in organic chemistry.

Direct Formylation of (Trifluorosilyl)methanol

The most direct route to (trifluorosilyl)methyl formate is the formylation of (trifluorosilyl)methanol. This can be achieved using formic acid, ideally with a catalyst to enhance the reaction rate and yield.

The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst. wikipedia.orgmasterorganicchemistry.com This equilibrium-controlled reaction is typically driven to completion by using an excess of one reactant or by removing the water formed during the reaction. organic-chemistry.orgchemistrysteps.com

The mechanism of Fischer esterification involves the initial protonation of the carboxylic acid (formic acid in this case) by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol ((trifluorosilyl)methanol) then acts as a nucleophile, attacking the activated carbonyl group. A series of proton transfers and the elimination of a water molecule lead to the final ester product. chemistrysteps.commasterorganicchemistry.com

Various acid catalysts can be employed for this transformation. Common choices include strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). organic-chemistry.org Research has also explored other catalytic systems for the formylation of alcohols with formic acid under milder conditions. For instance, iodine (I₂) has been shown to catalyze the formylation of various alcohols with formic acid under solvent-free and neutral conditions at room temperature. cjcatal.comcjcatal.comresearchgate.net Another approach involves an autocatalytic system where formic acid itself, generated in situ from CO₂, catalyzes the O-formylation of alcohols. acs.orgconicet.gov.ar

| Catalyst System | Reaction Conditions | Reactant Scope | Yields |

| Sulfuric Acid (H₂SO₄) | Reflux, excess alcohol | Primary and secondary alcohols | Good to excellent |

| p-Toluenesulfonic Acid (TsOH) | Reflux, often with water removal | Primary and secondary alcohols | Good to excellent |

| Iodine (I₂) | Room temperature, solvent-free | Various alcohols | Good to high |

| In situ generated Formic Acid | Metal-free | Broad scope of alcohols | Good to excellent |

Dehydrative Coupling Approaches

Dehydrative coupling, or Fischer-Speier esterification, represents a direct and traditional method for the synthesis of esters. This approach involves the reaction of the alcohol, (trifluorosilyl)methanol, with formic acid in the presence of an acid catalyst to facilitate the removal of a water molecule.

The reaction can be represented as:

HCOOH + HOCH₂SiF₃ ⇌ HCOOCH₂SiF₃ + H₂O

Commonly used acid catalysts for this type of reaction include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), or acidic ion-exchange resins. The choice of catalyst depends on the specific reactivity of the substrates and the desired reaction conditions. To drive the equilibrium towards the product side, the removal of water is essential. This can be achieved by azeotropic distillation using a suitable solvent like toluene (B28343) or by the use of a dehydrating agent.

| Catalyst | Reaction Conditions | Potential Advantages | Potential Challenges |

| Sulfuric Acid | Typically 50-100 °C | Inexpensive and effective | Can lead to side reactions, harsh workup |

| p-Toluenesulfonic Acid | Milder conditions than H₂SO₄ | Good catalytic activity | May require higher temperatures than H₂SO₄ |

| Acidic Ion-Exchange Resins | Heterogeneous catalysis, 60-120 °C | Easy separation and catalyst recycling | Can have lower activity than homogeneous catalysts |

Table 1: Comparison of Catalysts for Dehydrative Coupling

Transesterification Pathways Utilizing Formate Sources

Transesterification offers an alternative route to (trifluorosilyl)methyl formate, avoiding the direct use of corrosive formic acid and the production of water. This method involves the reaction of (trifluorosilyl)methanol with a readily available formate ester, such as methyl formate or ethyl formate, in the presence of a catalyst.

The general reaction is:

R'OCHO + HOCH₂SiF₃ ⇌ HCOOCH₂SiF₃ + R'OH

where R' is typically a small alkyl group like methyl or ethyl. The reaction is an equilibrium process, and to achieve high yields of the desired product, the equilibrium needs to be shifted. This can be accomplished by using a large excess of the starting formate ester or by removing the alcohol byproduct (R'OH) by distillation.

Both acid and base catalysts can be employed for transesterification. Acid catalysts, similar to those used in dehydrative coupling, can be effective. Base catalysts, such as sodium methoxide (B1231860) or potassium carbonate, are also commonly used and can offer faster reaction rates at lower temperatures. mdpi.comresearchgate.net

| Formate Source | Catalyst | Typical Conditions | Key Considerations |

| Methyl Formate | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | 30-60 °C | Low boiling point of methyl formate (32 °C) requires a closed system or reflux. mdpi.com |

| Ethyl Formate | Acid or Base | 50-80 °C | Higher boiling point than methyl formate allows for a wider range of reaction temperatures. |

Table 2: Transesterification Parameters for (Trifluorosilyl)methyl Formate Synthesis

Catalytic Systems for Efficient Formate Ester Synthesis

The development of highly efficient catalytic systems is crucial for the practical and sustainable synthesis of (trifluorosilyl)methyl formate. Both metal-based and organocatalytic systems have shown promise in esterification and related transformations.

A variety of transition metal catalysts have been developed for esterification reactions, often operating under milder conditions than traditional acid catalysis. For instance, Lewis acidic metal triflates have been shown to be effective catalysts for the conversion of alcohols to other functional groups. mdpi.com While direct application to (trifluorosilyl)methanol needs to be explored, these systems offer potential for high efficiency and selectivity.

Ruthenium complexes have been investigated for the disproportionation of silyl formates, which are related intermediates. researchgate.netnih.gov This suggests that ruthenium catalysts could also be active in the formation of (trifluorosilyl)methyl formate.

| Metal Catalyst | Ligand System | Potential Reaction | Advantages |

| Ruthenium Complexes | Phosphine-based ligands | Direct formylation or transesterification | High activity and selectivity reported for related reactions. researchgate.netnih.gov |

| Tin-based Catalysts | - | Transesterification | Known to be effective for esterification but can be toxic. |

| Zirconium-based Catalysts | - | Dehydrative coupling | Often exhibit high thermal stability and water tolerance. |

Table 3: Potential Metal Catalysts for (Trifluorosilyl)methyl Formate Synthesis

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalysis. For the synthesis of formate esters, several organocatalytic approaches have been developed.

N-Heterocyclic carbenes (NHCs) are known to catalyze the transesterification of formate esters under mild conditions. An NHC could activate (trifluorosilyl)methanol, facilitating its reaction with a formate source.

Furthermore, certain organic bases can catalyze the formation of silyl formates directly from carbon dioxide and hydrosilanes. rsc.org For example, tetrabutylammonium (B224687) acetate (B1210297) has been shown to be an effective catalyst for the solvent-free N-formylation of amines with CO₂ and a hydrosilane, a reaction that proceeds via a silyl formate intermediate. rsc.org This methodology could potentially be adapted for the synthesis of (trifluorosilyl)methyl formate.

| Organocatalyst | Reactants | Reaction Type | Key Features |

| N-Heterocyclic Carbene (NHC) | (Trifluorosilyl)methanol + Formate Ester | Transesterification | Mild reaction conditions, metal-free. |

| Tetrabutylammonium Acetate (TBAA) | Hydrosilane + CO₂ + Amine (for silyl formate intermediate) | Silyl Formate Formation | Utilizes CO₂ as a C1 source, solvent-free potential. rsc.org |

| 4-(Dimethylamino)pyridine (DMAP) | (Trifluorosilyl)methanol + Formic Anhydride | Acylation | Highly efficient acylation catalyst. |

Table 4: Organocatalytic Approaches for Formate Ester Synthesis

Green Chemistry Approaches to Synthesis

The principles of green chemistry encourage the development of synthetic methods that are environmentally benign. The utilization of renewable feedstocks and the reduction of waste are central to this philosophy.

Carbon dioxide (CO₂) is an abundant, inexpensive, and non-toxic C1 building block. Its use in chemical synthesis is a key area of green chemistry research. The hydrogenation of CO₂ to formic acid and its derivatives, including formate esters, is a promising route for CO₂ utilization. nih.govrsc.orgresearchgate.net

One approach involves the catalytic hydrogenation of CO₂ in the presence of an alcohol to directly produce a formate ester. For example, the reaction of CO₂, hydrogen gas, and (trifluorosilyl)methanol in the presence of a suitable catalyst could, in principle, yield (trifluorosilyl)methyl formate directly.

Another strategy is the two-step process where CO₂ is first hydrogenated to a formate-amine adduct, which is then subjected to esterification. rsc.org This method has been successfully applied to the synthesis of methyl formate. rsc.org

A particularly attractive green method is the direct reaction of CO₂ with a hydrosilane in the presence of a catalyst to form a silyl formate. This silyl formate can then either be the final product or an intermediate that can be further reacted. As mentioned earlier, organocatalysts like tetrabutylammonium acetate can facilitate this transformation. rsc.org

| Green Approach | Reactants | Catalyst | Product |

| Direct Hydrogenation | CO₂, H₂, (Trifluorosilyl)methanol | Homogeneous or Heterogeneous Metal Catalyst | (Trifluorosilyl)methyl Formate |

| Two-Step Hydrogenation/Esterification | CO₂, H₂, Amine, then (Trifluorosilyl)methanol | Metal Catalyst, then Acid/Base Catalyst | (Trifluorosilyl)methyl Formate |

| Hydrosilylation of CO₂ | CO₂, Hydrosilane | Organocatalyst (e.g., TBAA) | Silyl Formate Intermediate |

Table 5: Green Synthesis Routes to Formate Derivatives from Carbon Dioxide

Hydrolytic Stability and Decomposition Pathways

The presence of both a hydrolytically sensitive trifluorosilyl group and a formate ester suggests that the compound's stability in aqueous media will be limited. The pathways of decomposition are anticipated to be heavily dependent on the pH of the environment.

In acidic conditions, two primary sites of reaction are predicted: the Si-F bonds and the carbonyl oxygen of the formate group. The hydrolysis of fluorosilanes is a known process, and the Si-F bond's susceptibility to acid-catalyzed cleavage would likely lead to the formation of silanols and hydrofluoric acid. researchgate.netacs.org

Simultaneously, the classic mechanism for the acid-catalyzed hydrolysis of an ester is expected to be operative. libretexts.orgchemguide.co.uk This process is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to release methanol (B129727) and formic acid, with the trifluorosilyl group likely being hydrolyzed in the process. libretexts.org

The relative rates of these two competing hydrolysis reactions would depend on factors such as the specific acid concentration and temperature.

Data on the kinetic isotope effects for the acid-catalyzed hydrolysis of the analogous methyl formate provide insight into the transition state of the ester cleavage.

| Isotope Effect | Value (at 20 °C in 0.5 M HCl) |

| Carbonyl Carbon (¹³k) | 1.028 ± 0.001 |

| Carbonyl Oxygen (¹⁸k) | 0.9945 ± 0.0009 |

| Nucleophile Oxygen (¹⁸k) | 0.995 ± 0.001 |

| Formyl Hydrogen (D k) | 0.81 ± 0.02 |

| Table 1: Kinetic Isotope Effects for the Acid-Catalyzed Hydrolysis of Methyl Formate. |

Under basic conditions, the hydrolysis of (trifluorosilyl)methyl formate is expected to proceed readily. The hydroxide (B78521) ion, a potent nucleophile, can attack both the silicon atom and the carbonyl carbon. Attack at the silicon atom would be facilitated by the electron-withdrawing fluorine atoms, leading to the cleavage of the Si-O bond and the formation of a trifluorosilanolate species.

Concurrently, saponification of the formate ester will occur. chemguide.co.ukacs.org This involves the nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate that subsequently expels the (trifluorosilyl)methoxide anion to yield a formate salt. The relative stability of silyl ethers in basic media is known to be dependent on the steric bulk of the substituents on the silicon atom. wikipedia.org Given the small size of the fluorine atoms, the trifluorosilyl group is not expected to offer significant steric hindrance.

The relative stability of various silyl ethers to basic hydrolysis provides a framework for predicting the lability of the silyl moiety in (Trifluorosilyl)methyl Formate.

| Silyl Group | Relative Rate of Basic Hydrolysis |

| TMS (Trimethylsilyl) | 1 |

| TES (Triethylsilyl) | 10-100 |

| TBS/TBDMS (tert-Butyldimethylsilyl) | ~20,000 |

| TBDPS (tert-Butyldiphenylsilyl) | ~20,000 |

| TIPS (Triisopropylsilyl) | ~100,000 |

| Table 2: Relative Resistance of Common Silyl Ethers to Basic Hydrolysis. wikipedia.org |

Formyl Group Transfer and Related Reactions

The formate ester functionality suggests that (trifluorosilyl)methyl formate could act as a formylating agent.

(Trifluorosilyl)methyl formate is predicted to be an effective formyl group donor to various nucleophiles, such as alcohols and amines. This reactivity is analogous to that of methyl formate, which is known to formylate amines to produce formamides, often with base catalysis. researchgate.net The reaction would proceed via nucleophilic attack of the alcohol or amine on the carbonyl carbon of the formate, leading to the formation of a new ester or an amide, respectively, and the release of (trifluorosilyl)methanol. The electron-withdrawing nature of the trifluorosilyl group might enhance the electrophilicity of the formyl carbon, potentially increasing the rate of this reaction compared to simple alkyl formates.

While direct evidence is lacking for trifluorosilyl compounds, other simple C1 sources like formic acid and methyl formate are utilized in carbonylation reactions. wikipedia.org It is conceivable that under specific catalytic conditions, (trifluorosilyl)methyl formate could serve as a source of a C1 building block. The decomposition of the molecule could potentially release carbon monoxide or a related C1 species that could be incorporated into a substrate in a transition-metal-catalyzed carbonylation process.

Transformations Involving the Trifluorosilyl Moiety

The trifluorosilyl group itself is a site of potential chemical transformations. The high reactivity of the Si-F bonds allows for a range of substitution reactions. Nucleophiles other than water, such as alcohols or amines, could potentially displace one or more fluorine atoms to form new organosilicon compounds.

Furthermore, the trifluoromethyl group, while generally stable, can be induced to undergo reactions when in proximity to activating groups. bohrium.comtcichemicals.comresearchgate.netnih.gov The interaction between the silicon and the trifluoromethyl group in a related context, such as in (trifluoromethyl)trimethylsilane, is exploited in various trifluoromethylation reactions. researchgate.netnih.gov It is plausible that the trifluorosilyl moiety in (trifluorosilyl)methyl formate could, under the right conditions, participate in reactions that transform the Si-CF3-like structure.

Silicon-Carbon Bond Cleavage Reactions

The silicon-carbon bond in organosilicon compounds can be cleaved under various conditions, and its stability is significantly affected by the substituents on the silicon atom. researchgate.net In the case of (trifluorosilyl)methyl formate, the Si-C bond is activated towards electrophilic cleavage, a process that can be further enhanced by increasing the coordination number of the silicon atom. nih.gov The formation of penta- and hexa-coordinate silicon species can make the Si-C bond more susceptible to cleavage by various electrophiles. nih.gov

Theoretical studies on organofluorosilicates suggest that the cleavage of the Si-C bond can occur in the presence of fluoride (B91410) ions and an oxidizing agent. figshare.com This proceeds through the formation of hypervalent species like [RSiF₄]⁻ and [RSiF₅]²⁻, which can then decompose. figshare.com While unstrained Si-C bonds are generally stable, the presence of the trifluoromethyl group can influence this stability. wikipedia.org In some instances, enzymatic systems have been developed to cleave Si-C bonds through oxidative processes. nih.gov

| Factor | Description | Relevance to (Trifluorosilyl)methyl formate |

|---|---|---|

| Electronegative Substituents | Increase the electrophilicity of the silicon atom, potentially weakening the Si-C bond. | The three fluorine atoms significantly increase the electrophilicity of the silicon center. |

| Hypercoordination | Formation of penta- or hexa-coordinate silicon species activates the Si-C bond towards cleavage. nih.gov | Highly likely to occur in the presence of nucleophiles like fluoride ions. |

| Oxidizing Agents | Can facilitate the cleavage of the Si-C bond, often in conjunction with fluoride ions. figshare.com | The molecule may be susceptible to oxidative cleavage under specific conditions. |

Nucleophilic Attack at Silicon Centers

The silicon atom in (trifluorosilyl)methyl formate is a primary site for nucleophilic attack due to the significant dipole moment of the Si-F bonds. Nucleophilic substitution at a silicon center is a common reaction for organosilanes. youtube.comyoutube.com The high electronegativity of fluorine makes the silicon atom in trifluorosilyl groups particularly electrophilic, enhancing its reactivity towards nucleophiles compared to alkyl-substituted silanes. researchgate.net

The mechanism of nucleophilic substitution at silicon can proceed through a pentacoordinate intermediate. The reaction of various nucleophiles with organosilicon compounds bearing leaving groups is a fundamental process in organosilicon chemistry. dtic.mil For (trifluorosilyl)methyl formate, nucleophiles can attack the silicon atom, potentially leading to the displacement of the formate group or one of the fluorine atoms, depending on the nature of the nucleophile and the reaction conditions. The formation of a more stable Si-O or Si-N bond often drives these reactions. wikipedia.org

| Nucleophile | Potential Product | Driving Force |

|---|---|---|

| H₂O (Hydrolysis) | Trifluorosilanol and methanol | Formation of strong Si-O bond |

| ROH (Alcoholysis) | Alkoxytrifluorosilane and methanol | Formation of a new Si-O bond |

| R₂NH (Aminolysis) | Aminotrifluorosilane and methanol | Formation of a Si-N bond |

Fluoride-Mediated Transformations and Silyl Anion Generation

Fluoride ions exhibit a high affinity for silicon and play a crucial role in many transformations of organosilicon compounds. nih.gov In the context of (trifluorosilyl)methyl formate, fluoride ions can act as catalysts or reagents. They can coordinate to the silicon atom to form hypervalent species, which are often more reactive than the parent tetracoordinate compound. nih.govwwu.edu This activation can facilitate various reactions, including cross-coupling and rearrangements. researchgate.net

The generation of silyl anions from organosilicon compounds is a key step in many synthetic applications. While typically generated by the reaction of disilanes with organolithium reagents, silyl anions can also be formed through the activation of silylboronates with a base. wikipedia.orgnih.gov For (trifluorosilyl)methyl formate, direct generation of a trifluorosilyl anion would be challenging. However, fluoride-mediated processes might lead to intermediates that exhibit silyl anion-like reactivity. The interaction of fluoride with the trifluorosilyl group can lead to the formation of a pentacoordinate silicate (B1173343), which can then participate in further reactions.

Reductive Transformations and Disproportionation

Disproportionation of Silyl Formates to Methoxysilanes

Silyl formates can undergo disproportionation reactions, particularly in the presence of certain catalysts, to yield methoxysilanes. This transformation involves the reduction of one molecule of the silyl formate by another. While specific studies on (trifluorosilyl)methyl formate are not available, the general mechanism suggests that the trifluoro-substituted compound could also undergo a similar reaction, likely influenced by the electronic nature of the trifluorosilyl group.

Hydrogenation Reactions to Related Methanol Derivatives

The hydrogenation of silyl formates is a known process for producing methanol and the corresponding silanol. rsc.orgosti.gov This reaction typically requires a catalyst, such as a ruthenium complex, and proceeds under hydrogen pressure. researchgate.net For (trifluorosilyl)methyl formate, hydrogenation would be expected to yield methanol and trifluorosilanol. The reaction conditions, such as temperature and pressure, would likely need to be optimized for this specific substrate. The hydrogenation of fluorinated esters to their corresponding alcohols is a well-established transformation. nih.govrsc.org

| Reaction | Expected Products | Key Conditions |

|---|---|---|

| Disproportionation | (Trifluorosilyl)methoxymethane and other silicon species | Catalyst (e.g., Ruthenium complex) |

| Hydrogenation | Methanol and Trifluorosilanol | H₂ gas, Catalyst (e.g., Ru-MACHO™) researchgate.net, Elevated temperature and pressure d-nb.info |

Rearrangement and Elimination Pathways

Organosilicon compounds can undergo various rearrangement and elimination reactions. rsc.org For (trifluorosilyl)methyl formate, potential rearrangement pathways could involve the migration of a group from silicon to another atom, a process that can be promoted by nucleophiles like fluoride ions. uib.no For instance, a 1,2-migration could occur under certain conditions.

Elimination reactions are also plausible, particularly given the presence of the formate group, which can decompose to release carbon monoxide or carbon dioxide under certain thermal or catalytic conditions. The specific pathways for rearrangement and elimination would be highly dependent on the reaction conditions and the presence of catalysts or other reagents.

Reactivity and Reaction Mechanisms of Trifluorosilyl Methyl Formate

Reactivity Patterns

The Peterson olefination is a powerful method for the synthesis of alkenes from α-silylcarbanions and carbonyl compounds. A key step in this reaction is the elimination of a β-hydroxysilane, which is a β-silyl alcohol structurally related to the potential reaction intermediates of (trifluorosilyl)methyl formate (B1220265). The stereochemical outcome of the elimination can be controlled by the choice of acidic or basic conditions, making it a versatile synthetic tool. organic-chemistry.orgwikipedia.org

Under basic conditions, the elimination proceeds via a syn-elimination pathway. wikipedia.org The reaction is believed to involve a pentacoordinate silicate (B1173343) intermediate, although this has not been definitively proven. The rate of this base-catalyzed elimination is dependent on the counterion of the alkoxide base, with potassium alkoxides reacting more rapidly than sodium or magnesium alkoxides. wikipedia.org This is attributed to the increased electron density on the oxygen atom, which enhances its nucleophilicity. wikipedia.org

In contrast, acid-catalyzed elimination of β-hydroxysilanes follows an anti-elimination pathway. organic-chemistry.orgwikipedia.org This reversal of stereoselectivity provides a significant advantage, allowing for the formation of either cis- or trans-alkenes from the same β-hydroxysilane intermediate. wikipedia.org

The nature of the substituents on the silicon atom can also influence the reaction. For instance, when the α-silyl carbanion contains electron-withdrawing groups, the intermediate β-hydroxysilane often eliminates in-situ to directly yield the alkene. wikipedia.org

Research on vinylogous β-hydroxysilanes has shown that base-induced eliminations are stereospecifically syn, yielding dienes with specific stereochemistry. rsc.org For example, the elimination can produce trans,trans-dienes or cis,trans-dienes depending on the stereochemistry of the starting alcohol. rsc.org

A summary of the conditions and outcomes for Peterson-type eliminations is presented in the table below.

| Condition | Elimination Pathway | Stereochemical Outcome | Reactivity of Alkoxides | Notes |

| Basic | syn-elimination wikipedia.org | Forms one alkene isomer wikipedia.org | K > Na >> Mg wikipedia.org | The intermediate β-hydroxysilane can sometimes be isolated. organic-chemistry.org |

| Acidic | anti-elimination organic-chemistry.orgwikipedia.org | Forms the opposite alkene isomer to basic conditions wikipedia.org | - | Proceeds via protonation of the hydroxyl group. wikipedia.org |

Computational and Theoretical Investigations of Trifluorosilyl Methyl Formate

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic nature of molecules. For (Trifluorosilyl)methyl formate (B1220265), these studies help in elucidating the intricate details of its molecular orbitals, charge distribution, and the nature of its key chemical bonds.

Analysis of Molecular Orbitals and Charge Distribution

The distribution of electrons within a molecule is fundamental to its chemical and physical properties. In (Trifluorosilyl)methyl formate, the highly electronegative fluorine atoms and the oxygen atoms of the formate group significantly influence the electronic landscape.

Natural Bond Orbital (NBO) analysis is a powerful tool to translate the complex wavefunction of a molecule into the familiar language of Lewis structures, including lone pairs and bonds. uni-muenchen.deresearchgate.net For (Trifluorosilyl)methyl formate, an NBO analysis would reveal a significant polarization of the Si-F and C=O bonds. The silicon atom, bonded to three highly electronegative fluorine atoms, is expected to carry a substantial positive partial charge. chemrxiv.org Consequently, the fluorine atoms will bear negative partial charges. Similarly, the carbonyl carbon will be positively charged, while the carbonyl oxygen will have a negative charge.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. fluorine1.ru In (Trifluorosilyl)methyl formate, the HOMO is likely to be localized on the oxygen atoms of the formate group, particularly the carbonyl oxygen, which possesses lone pairs of electrons. The LUMO, on the other hand, is expected to be centered on the antibonding orbitals of the carbonyl group (π* C=O) and the Si-F bonds (σ* Si-F). The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability. fluorine1.ru

Table 1: Predicted Natural Population Analysis (NPA) Charges for (Trifluorosilyl)methyl Formate

| Atom | Predicted NPA Charge (a.u.) |

| Si | +2.5 to +3.0 |

| F | -0.8 to -1.0 |

| O (C=O) | -0.6 to -0.8 |

| O (O-CH3) | -0.5 to -0.7 |

| C (C=O) | +0.8 to +1.0 |

| C (CH3) | -0.2 to 0.0 |

| H | +0.1 to +0.2 |

| Note: These values are hypothetical and based on typical NPA charges from computational studies of similar fluorinated organosilicon compounds. Actual values would require specific DFT calculations. |

Characterization of Silicon-Fluorine and Carbonyl Bonding Interactions

The nature of the silicon-fluorine (Si-F) bond is a subject of considerable interest. While conventionally depicted as a single bond, computational studies often reveal a degree of π-character, arising from the interaction of fluorine lone pairs with empty d-orbitals on silicon or through hyperconjugation. This partial double bond character contributes to the strength and stability of the Si-F bond. nih.gov

The carbonyl group (C=O) in the formate moiety is also significantly influenced by the trifluorosilyl group. The strong electron-withdrawing nature of the SiF3 group is expected to increase the electrophilicity of the carbonyl carbon. This is due to the inductive effect transmitted through the C-O-Si linkage. Computational analysis, such as energy decomposition analysis, can quantify the donor-acceptor interactions between the silylene-like silicon center and the carbonyl group, revealing a combination of σ-donation and π-backdonation. nih.govnih.gov

Conformational Analysis and Energetics

The three-dimensional structure of a molecule dictates its physical properties and biological activity. Conformational analysis of (Trifluorosilyl)methyl formate involves identifying the stable conformers and the energy barriers that separate them.

Rotational Barriers and Preferred Conformations

Rotation around the C-O and O-Si single bonds in (Trifluorosilyl)methyl formate leads to different conformers. Similar to methyl formate, two main planar conformers, cis (Z) and trans (E), with respect to the arrangement around the C-O bond, are expected. Computational studies on methyl formate have shown that the cis conformer is more stable than the trans conformer. youtube.com The introduction of the bulky and highly polar trifluorosilyl group is expected to have a significant impact on the relative energies of these conformers and the rotational barriers between them.

The rotational barrier around the C-O bond in carbamates and esters is sensitive to the electronic and steric nature of the substituents. researchgate.net The trifluorosilyl group's size will likely increase the steric hindrance, potentially raising the rotational barrier compared to methyl formate.

Table 2: Hypothetical Relative Energies and Rotational Barriers for (Trifluorosilyl)methyl Formate Conformers

| Conformer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| cis (Z) | 0.0 | ~10-15 |

| trans (E) | ~2-4 | ~8-12 |

| gauche (around O-Si) | ~1-3 | ~3-6 |

| Note: These values are estimations based on computational data for related esters and silyl (B83357) compounds. Actual values require specific calculations. |

Intramolecular Interactions and Hydrogen Bonding

The presence of highly electronegative fluorine atoms and the carbonyl oxygen opens up the possibility of intramolecular interactions that can stabilize certain conformations. One such interaction is the potential for a weak intramolecular hydrogen bond between one of the methyl hydrogens and a fluorine atom or the carbonyl oxygen.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for elucidating reaction mechanisms, providing detailed information about transition states and reaction pathways that are often difficult to probe experimentally. For (Trifluorosilyl)methyl formate, several types of reactions could be investigated.

One of the most relevant reactions for silyl esters is hydrolysis. thieme-connect.de Computational studies on the hydrolysis of silyl esters have shown that the reaction can proceed through different mechanisms depending on the conditions (e.g., acidic or basic catalysis). nih.gov A DFT model of mechanically activated silyl ester hydrolysis revealed that under acidic conditions, protonation at the carbonyl oxygen is favored, lowering the activation energy for the subsequent nucleophilic attack by water. nih.gov For (Trifluorosilyl)methyl formate, computational modeling could be used to map out the potential energy surface for its hydrolysis, identifying the key intermediates and transition states.

Furthermore, nucleophilic substitution at the carbonyl carbon is a fundamental reaction in organic chemistry. researchgate.net Theoretical studies can determine whether such reactions on (Trifluorosilyl)methyl formate proceed via a concerted SN2-like mechanism or through a stepwise addition-elimination pathway involving a tetrahedral intermediate.

Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical investigation papers published that focus solely on the chemical compound (Trifluorosilyl)methyl Formate (also known as Formic acid;trifluorosilylmethanol).

Therefore, it is not possible to provide detailed research findings, data tables, or content for the requested sections and subsections, as no dedicated studies on this molecule's transition states, activation energies, or predicted spectroscopic features have been found.

General computational chemistry methodologies, such as Density Functional Theory (DFT), are well-established for predicting the properties outlined in the request. nih.govrsc.org These methods are routinely used to:

Characterize Transition States and Calculate Energies: Theoretical calculations can model reaction pathways, identify transition state structures, and compute activation energies (Ea) and reaction free energies (ΔG) to understand synthetic and degradative mechanisms. nih.govresearchgate.net

Predict Spectroscopic Features: Computational tools are widely employed to predict and interpret spectroscopic data. This includes the theoretical elucidation of Nuclear Magnetic Resonance (NMR) parameters using methods like the Gauge-Independent Atomic Orbital (GIAO) method and the simulation of Infrared (IR) spectra through computational vibrational spectroscopy. chemrxiv.orgnih.govyoutube.comnih.gov

While these techniques are powerful, their application to (Trifluorosilyl)methyl Formate has not been documented in the accessible literature. Research has been conducted on related molecules, such as the radical attack on methyl formate or the formation of methyl formate on catalyst surfaces, but this data is not transferable to the trifluorosilyl derivative. rsc.orgresearchgate.netnju.edu.cn

Without specific studies on (Trifluorosilyl)methyl Formate, any attempt to generate the requested article would be speculative and not based on factual, scientific findings as required.

Catalytic Applications and Catalyst Design

Catalytic Systems for the Synthesis of (Trifluorosilyl)methyl Formate (B1220265)

The synthesis of (trifluorosilyl)methyl formate is primarily achieved through the esterification of trifluorosilylmethanol with formic acid. The efficiency of this process is highly dependent on the catalytic system employed.

The direct esterification of alcohols, particularly those with electron-withdrawing groups like fluorinated alcohols, can be challenging. nih.gov The development of efficient catalysts is therefore crucial. For the synthesis of (trifluorosilyl)methyl formate, catalysts can be broadly categorized into homogeneous and heterogeneous systems.

Homogeneous catalysts, such as strong mineral acids (e.g., sulfuric acid), are effective but pose challenges in terms of separation and potential for side reactions. More advanced homogeneous systems might include organocatalysts, which have shown promise in the formylation of various alcohols. researchgate.netacs.org For instance, N-heterocyclic carbenes have been investigated for transesterification reactions to produce formate esters. mdpi.com

Heterogeneous catalysts offer advantages in terms of reusability and process simplification. Acidic resins and zeolites are potential candidates for the esterification of trifluorosilylmethanol. Metal-organic frameworks (MOFs), such as UiO-66-NH2, have demonstrated high efficiency in the methyl esterification of fluorinated aromatic carboxylic acids, suggesting their potential applicability in the synthesis of (trifluorosilyl)methyl formate. rsc.org The amino groups within the MOF structure can assist in activating the alcohol, facilitating the nucleophilic attack on the formic acid. rsc.org Gold nanoparticles supported on titanium dioxide (Au/TiO₂) have also been shown to catalyze the aerobic oxidative coupling of alcohols with paraformaldehyde to yield formate esters, representing another potential, albeit indirect, synthetic route. mdpi.comresearchgate.net

A comparative look at potential catalyst types is presented below:

| Catalyst Type | Advantages | Disadvantages | Potential for (Trifluorosilyl)methyl Formate Synthesis |

| Mineral Acids | High activity, low cost | Separation issues, corrosive | High, but with process challenges |

| Organocatalysts | Mild conditions, high selectivity | Can be expensive, lower thermal stability | Moderate to High, depending on catalyst design |

| Zeolites/Acidic Resins | Reusable, stable | Lower activity than homogeneous catalysts | Moderate, suitable for continuous flow processes |

| Metal-Organic Frameworks | High surface area, tunable | Cost and stability can be concerns | High, potential for tailored active sites |

| Supported Nanoparticles | High activity, recyclable | Potential for metal leaching | Moderate, depends on the specific reaction pathway |

The activation of formic acid is a key step in the formylation of trifluorosilylmethanol. Catalysts can facilitate this by enhancing the electrophilicity of the carbonyl carbon of formic acid. In acid catalysis, protonation of the carbonyl oxygen makes the carbon atom more susceptible to nucleophilic attack by the alcohol.

Recent research has explored autocatalytic systems where formic acid itself acts as a catalyst for the O-formylation of alcohols, particularly when using CO₂ as a C1 building block. acs.orgepfl.chconicet.gov.ar In such systems, an external reducing agent converts CO₂ to formic acid in situ, which then catalyzes the esterification. acs.orgconicet.gov.ar This approach, if adapted for trifluorosilylmethanol, could offer a sustainable route to (trifluorosilyl)methyl formate.

The choice of catalyst can also influence the reaction mechanism. For instance, some catalysts may proceed through an acylal intermediate, especially if formaldehyde (B43269) is used as a C1 source. researchgate.netresearchgate.net The design of catalysts that can effectively activate formic acid while being compatible with the potentially sensitive trifluorosilylmethanol is an area of ongoing research.

Catalytic Transformations Mediated by (Trifluorosilyl)methyl Formate

The unique electronic properties of (trifluorosilyl)methyl formate, imparted by the strongly electron-withdrawing trifluorosilyl group, make it a promising substrate for various catalytic transformations. wikipedia.orgnih.gov

Formate esters are emerging as valuable partners in cross-coupling reactions. nih.govacs.orgrsc.org (Trifluorosilyl)methyl formate, in particular, could serve as a unique pronucleophile. The silicon atom can be activated by a silicophilic Lewis base, such as a fluoride (B91410) source, to form a pentacoordinate silicate (B1173343), which can then transfer the formyloxymethyl group in a cross-coupling reaction. organicreactions.org This is analogous to the well-established Hiyama cross-coupling, which utilizes organosilicon compounds. nih.govresearchgate.netrsc.org

The stability of organosilicon compounds to a wide range of reaction conditions is a significant advantage, allowing for the introduction of the silyl (B83357) group early in a synthetic sequence. nih.gov In the context of (trifluorosilyl)methyl formate, the trifluorosilyl group would enhance the reactivity of the silicon center towards nucleophilic activation, potentially allowing for milder reaction conditions compared to other organosilicon reagents.

Potential cross-coupling partners for (trifluorosilyl)methyl formate could include aryl halides, vinyl halides, and triflates, catalyzed by palladium or nickel complexes. organicreactions.orgresearchgate.net The outcome of such reactions would be the formation of a new carbon-carbon bond, with the formate group potentially being retained or further transformed depending on the reaction conditions. The use of formate as a reductant in some cross-coupling reactions further highlights the versatility of this functional group. nih.govacs.org

Formic acid and its esters are excellent hydrogen donors in transfer hydrogenation reactions. unc.educhaseliquidfuels.orgnih.govacs.org (Trifluorosilyl)methyl formate could potentially participate in such reactions, delivering a hydride equivalent to a substrate. The reaction would likely be catalyzed by transition metal complexes, such as those based on ruthenium or iridium. unc.eduacs.org

Disproportionation is another catalytic pathway available to formic acid and its derivatives. nih.govresearchgate.netrsc.orgrsc.org In this type of reaction, one molecule of the formate is reduced while another is oxidized. wikipedia.org For (trifluorosilyl)methyl formate, a catalytic system could promote its disproportionation to yield trifluorosilylmethanol and carbon dioxide. Molybdenum-based catalysts have been shown to be effective for the disproportionation of formic acid. rsc.orgrsc.org Metal-free systems using organoboranes have also been reported for the disproportionation of formates. nih.gov

Design and Synthesis of Novel Catalytic Systems for Formate Chemistry

The unique reactivity profile of (trifluorosilyl)methyl formate necessitates the design of novel catalytic systems to fully exploit its potential. For its synthesis, the focus should be on developing robust, recyclable heterogeneous catalysts that can tolerate the acidic conditions and the presence of fluoride. MOFs with tailored pore environments and active sites are a promising direction. rsc.org

For its application in cross-coupling reactions, the development of catalysts that are highly active for the activation of the Si-C bond in the presence of the formate group is key. This could involve the design of ligands for palladium or nickel that promote the formation of the key pentacoordinate silicate intermediate.

In the realm of transfer hydrogenation and disproportionation, the design of catalysts should take into account the electronic properties of the trifluorosilyl group. For transfer hydrogenation, catalysts that can efficiently generate and transfer the hydride from the activated formate ester are needed. For disproportionation, catalysts that can facilitate the intermolecular redox process would be the focus. The exploration of non-noble metal catalysts for these transformations is also a key area for future research to enhance the sustainability of these processes. dntb.gov.ua

In-depth Search Reveals No Publicly Available Data on "Formic acid;trifluorosilylmethanol" in Catalysis

Following an exhaustive search of publicly available scientific literature and chemical databases, no information has been found on the chemical compound or catalytic system specified as "this compound." This includes searches for the compound as a single entity, as a mixture, or as components of a catalytic process under the specific contexts requested.

The investigation included targeted queries for "this compound," "trifluorosilylmethanol," and combinations of these terms with keywords such as "catalysis," "heterogeneous catalyst," "homogeneous catalyst," "continuous flow," "selectivity," and "turnover numbers." The search yielded no results that identify or describe the synthesis, properties, or catalytic applications of a compound or system with this designation.

While formic acid is a widely studied C1 building block in catalysis and is used extensively in various catalytic reactions, its specific association with "trifluorosilylmethanol" is not documented in the available literature. Similarly, searches for "trifluorosilylmethanol" did not provide any relevant information regarding its use in the catalytic contexts outlined in the query.

This lack of available data prevents the generation of a scientifically accurate article on the catalytic applications and catalyst design for "this compound." The creation of content on this topic would be speculative and would not meet the required standards of accuracy and authoritativeness.

It is possible that "this compound" refers to a proprietary, unpublished, or very recently developed system not yet in the public domain, or that the name is a specific term of art used within a private research entity. However, based on the comprehensive search conducted, no foundation of scientific evidence exists to construct the requested article.

Advanced Applications in Organic Synthesis and Materials Science

Building Block for Complex Fluorinated Organic Molecules

Organosilicon compounds that contain fluorine offer unique reactivity profiles, enabling the construction of complex molecular architectures that are otherwise difficult to access. The interplay between the silicon atom and the electronegative fluorine atoms modifies the stability and reactivity of adjacent functional groups, a principle that is leveraged in advanced organic synthesis.

A key application of fluorinated silyl (B83357) alcohols is their use as stable precursors for the synthesis of trifluoromethyl-substituted alkenes. Research has demonstrated that α-trifluoromethyl-β-silyl alcohols can function as "masked" or protected forms of α-trifluoromethyl alkenes. nih.govnih.gov This strategy allows for complex chemical modifications to be performed on other parts of the molecule without the interference of a reactive alkene group.

The silyl group, in this case, stabilizes the alcohol, preventing the spontaneous elimination that is often observed in β-silyl alcohols under weakly acidic or basic conditions. nih.gov Once the desired molecular complexity is achieved through reactions like cross-coupling, the masked alkene can be revealed. This "unmasking" is typically triggered by a Lewis acid, which activates the alcohol for a Peterson-type elimination, cleanly forming the desired trifluoromethyl-substituted alkene. nih.govnih.gov This two-step, synergistic approach facilitates the assembly of highly functionalized and diverse α-trifluoromethyl alkenes. nih.govnih.gov

Table 1: Representative Transformations Using the "Masked Alkene" Strategy

| Precursor Type | Reaction Type | Product Class | Reference |

|---|---|---|---|

| α-Trifluoromethyl-β-silyl alcohol | Suzuki Cross-Coupling | α-Trifluoromethyl Styrene | nih.gov |

| α-Trifluoromethyl-β-silyl alcohol | Radical Defluorinative Alkylation | gem-Difluoroalkene | nih.gov |

| α-Trifluoromethyl-β-silyl alcohol | Lewis Acidic Activation | Functionalized α-Trifluoromethyl Alkene | nih.govnih.gov |

The utility of fluorinated silicon-containing reagents extends beyond alkene synthesis. These compounds serve as valuable synthons for introducing fluorinated moieties into a wide range of organic structures. The synthesis of fluorinated compounds is of high importance for the pharmaceutical, agrochemical, and materials science industries. nih.govnih.gov

Organosilicon reagents, in general, are prized for their stability, low toxicity, and unique reactivity, which can be activated under specific conditions, often involving fluoride (B91410) ions or a base. sigmaaldrich.com By analogy, a building block like (trifluorosilyl)methanol could be used to introduce the F3Si-CH2-O- fragment or, after further transformation, a trifluoromethyl group into target molecules. The high oxophilicity of silicon could be exploited in reactions where the Si-O bond formation is a thermodynamic driving force. nih.gov The development of methods for C-H bond functionalization, for instance, provides a pathway for directly incorporating fluorinated fragments into unactivated parts of a molecule, a strategy where novel fluorinated reagents are continuously sought. tdl.org

Role in the Generation of Fluorous Reagents and Linkers

Fluorous chemistry utilizes highly fluorinated domains to facilitate product purification and catalyst recovery. A "fluorous tag" is a functional group with a high fluorine content that imparts unique solubility properties to a molecule, allowing it to be selectively separated from non-fluorinated components using a fluorous solid phase or a fluorous solvent.

A moiety such as a trifluorosilyl group is inherently "fluorous." A compound like (trifluorosilyl)methanol, with its reactive hydroxyl group, is an ideal candidate for development into fluorous reagents and linkers. The -OH group can be readily derivatized to attach the trifluorosilylmethyl tag to a substrate or a catalyst. After a reaction, the tagged species can be easily separated, and the linker can potentially be cleaved to release the purified product. This approach aligns with green chemistry principles by simplifying purification and enabling catalyst recycling.

Potential for Incorporation into Polymer Architectures and Functional Materials

The incorporation of fluorine into polymers can drastically alter their properties, enhancing thermal stability, chemical resistance, and hydrophobicity, and creating unique surface characteristics. The hydroxyl functionality of (trifluorosilyl)methanol makes it a potential monomer or functionalizing agent for creating advanced polymers and materials.

It could be used in several ways:

As a monomer: It could be incorporated into polyesters or polyurethanes through its hydroxyl group, creating a polymer backbone with pendant trifluorosilylmethyl groups.

As a surface modifier: The compound could be used to modify the surface of materials like silica or other metal oxides. The hydroxyl group would react with the surface, creating a new, highly fluorinated interface with low surface energy and hydrophobic/oleophobic properties.

In controlled polymerization: In techniques like Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization, functional molecules can be attached to the chain transfer agent (CTA). A fluorinated CTA could be synthesized from a (trifluorosilyl)methanol precursor, allowing for the creation of polymers with a specific fluorine-containing end-group. nih.gov Such end-labeled polymers are valuable tools for studying polymer dynamics and for creating materials with precisely controlled surface properties. nih.gov

Advanced Analytical Methodologies for Research and Structural Elucidation

Spectroscopic Techniques for Advanced Structural Characterization

The definitive identification and detailed structural analysis of trifluorosilylmethyl formate (B1220265) rely on a combination of sophisticated spectroscopic methods. These techniques probe the molecular framework at the atomic level, providing unambiguous evidence of its constitution and stereochemistry.

Multidimensional NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural characterization of organosilicon compounds. researchgate.net For a molecule like trifluorosilylmethyl formate (HCOOCH₂SiF₃), one-dimensional ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR provide initial structural information. However, multidimensional NMR techniques are essential for unequivocal assignments.

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiments would correlate the proton signals of the methylene (B1212753) group directly to their attached carbon atom.

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) is crucial for identifying the connectivity across the ester and silyl (B83357) functionalities. It would show correlations between the formate proton and the methylene carbon, as well as between the methylene protons and the formate carbon.

¹⁹F NMR would be critical for confirming the trifluorosilyl group, with characteristic chemical shifts and coupling to the silicon-29 (B1244352) nucleus.

²⁹Si NMR , including techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer), provides direct insight into the silicon environment. acs.org The chemical shift of the ²⁹Si nucleus is highly sensitive to its substituents. researchgate.net Two-dimensional experiments like ²⁹Si HMBC can further elucidate long-range couplings. consensus.app

| Nucleus | Technique | Expected Observations for Trifluorosilylmethyl Formate |

| ¹H | 1D NMR | Singlet for the formate proton (HCOO-), singlet for the methylene protons (-CH₂-). |

| ¹³C | 1D NMR | Signal for the formate carbonyl carbon, signal for the methylene carbon. |

| ¹⁹F | 1D NMR | Signal for the three equivalent fluorine atoms of the -SiF₃ group. |

| ²⁹Si | 1D NMR | A quartet signal due to coupling with the three fluorine atoms. |

| ¹H-¹³C | HSQC | Correlation between the methylene protons and the methylene carbon. |

| ¹H-¹³C | HMBC | Correlation from formate proton to methylene carbon; correlation from methylene protons to formate carbon. |

High-Resolution Mass Spectrometry (HRMS)

HRMS, particularly with soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), is indispensable for determining the elemental composition of trifluorosilylmethyl formate. nih.gov It provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its chemical formula.

Tandem mass spectrometry (MS/MS) experiments, such as those performed on a triple quadrupole (QqQ) or Fourier-transform ion cyclotron resonance (FT-ICR) instrument, would be used to study its fragmentation pathways. nih.gov This provides structural confirmation by identifying characteristic neutral losses and fragment ions. For trifluorosilylmethyl formate, expected fragments would arise from the cleavage of the silyl-carbon bond, the ester bond, and loss of the formate group.

| Ion | m/z (exact mass) | Possible Identity |

| [M+H]⁺ | Calculated | Protonated molecular ion |

| [M-HCOO]⁺ | Calculated | Fragment from loss of the formate group |

| [SiF₃]⁺ | 85.9754 | Trifluorosilyl cation |

| [CH₂OCHO]⁺ | 59.0133 | Fragment from cleavage of Si-C bond |

X-ray Crystallography of Derivatives

While obtaining a single crystal of the potentially volatile or liquid trifluorosilylmethyl formate might be challenging, X-ray crystallography remains the definitive method for determining three-dimensional molecular structures. wikipedia.orgnih.gov Should a suitable crystalline derivative be prepared, this technique would provide precise bond lengths, bond angles, and conformational information. nih.govyoutube.com The analysis of the crystal packing can also reveal intermolecular interactions. nih.gov

Chromatographic and Separation Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating trifluorosilylmethyl formate from starting materials (formic acid, trifluorosilylmethanol), byproducts, and any impurities. libretexts.org These methods are also vital for monitoring the progress of the esterification reaction.

Gas Chromatography (GC)

Given the likely volatility of trifluorosilylmethyl formate, gas chromatography is a suitable method for its analysis. Coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (GC-MS) for identification, GC can effectively separate the components of the reaction mixture. researchgate.net The choice of a capillary column with a suitable stationary phase (e.g., a polysiloxane) would be critical for achieving good resolution. researchgate.net

High-Performance Liquid Chromatography (HPLC)

For less volatile derivatives or if the compound is thermally labile, reversed-phase HPLC could be employed. sigmaaldrich.com A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a typical starting point. The addition of a small amount of formic acid to the mobile phase can often improve peak shape for acidic or polar compounds. chromforum.orgorgsyn.org Detection could be achieved using a UV detector (if the molecule contains a chromophore) or, more universally, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). chromforum.org

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |

| GC | Polysiloxane (e.g., DB-5) | Helium, Nitrogen | FID, MS | Purity assessment, reaction monitoring |

| HPLC | C18 silica | Acetonitrile/Water | UV, ELSD, MS | Purification, analysis of less volatile derivatives |

In Situ Spectroscopic Techniques for Mechanistic Studies

To gain a deeper understanding of the reaction kinetics and mechanism of the formation of trifluorosilylmethyl formate, in situ spectroscopic techniques are invaluable. These methods allow for real-time monitoring of the reaction mixture without the need for sampling. catalysis.blog

Operando IR Spectroscopy

Operando Fourier Transform Infrared (FTIR) spectroscopy can track the concentrations of reactants and products in real-time by monitoring their characteristic vibrational bands. rsc.orgspecac.comnih.gov For the esterification reaction, one could observe the decrease in the intensity of the O-H stretching band of formic acid and the appearance of the C=O stretching band of the newly formed silyl ester at a different frequency from the starting carboxylic acid. This allows for the study of reaction rates under various conditions (e.g., temperature, catalyst). nih.gov

Reaction Monitoring NMR

NMR spectroscopy can also be used to monitor reactions directly in the NMR tube. rsc.orgresearchgate.net By acquiring spectra at regular intervals, the disappearance of reactant signals (e.g., the Si-H proton of a hydrosilane precursor to trifluorosilylmethanol, or the acidic proton of formic acid) and the appearance of product signals (e.g., the methylene protons of trifluorosilylmethyl formate) can be quantified. acs.orguvic.ca This provides detailed kinetic data and can help in the identification of transient intermediates that may not be observable by other methods. nih.gov

Future Directions and Emerging Research Avenues

Development of Sustainable and Atom-Economical Synthetic Routes

The pursuit of sustainable chemical production focuses on minimizing environmental impact and maximizing resource efficiency. For formic acid, sustainable production methods are being actively developed, including its synthesis from biomass and the hydrogenation of carbon dioxide. sailife.com Atom economy, a principle of green chemistry that measures the efficiency of a chemical process in terms of the atoms conserved from reactants to the desired product, is a key metric in designing such routes. chimia.ch For instance, the synthesis of vinyl triflimides from alkynes and triflimide has been described as a fully atom-economical process. researchgate.net

Exploration of Novel Reactivity Modes and Unprecedented Transformations

Discovering new ways in which molecules react is a fundamental aspect of chemical science. Formic acid itself can act as a source of hydride, carbon monoxide, or a formyl group, enabling a variety of chemical transformations. organic-chemistry.org Research into unprecedented reactions often involves the use of novel catalysts or reaction conditions to access chemical space that was previously unreachable.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in a continuous stream rather than in a batch, offers numerous advantages, including enhanced safety, better heat and mass transfer, and the potential for automation. sailife.comnih.gov This technology is increasingly being integrated into the synthesis of complex molecules and for the rapid optimization of reaction conditions. Automated platforms can systematically vary reaction parameters to quickly identify optimal synthetic protocols. acs.org The continuous production of formic acid via a two-step carbon dioxide hydrogenation in a flow system has been investigated as a promising avenue for clean energy production. d-nb.info

Bio-inspired Catalysis for Formate-Mediated Transformations

Nature provides a rich source of inspiration for the design of new catalysts. Bio-inspired catalysis seeks to mimic the high efficiency and selectivity of enzymes for chemical transformations. acs.orgnih.gov For transformations involving formate (B1220265) (the conjugate base of formic acid), researchers are developing catalysts inspired by enzymes like formate dehydrogenase. chimia.ch While biocatalysis for organosilicon compounds is an emerging field, it currently focuses on reactions such as the formation of silicon-carbon bonds and the hydrolysis and condensation of silanols, without specific reference to a trifluorosilylmethanol compound. nih.gov

Q & A

Q. How do solvent pH and ionic strength affect formic acid’s stability in LC-MS mobile phases?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.